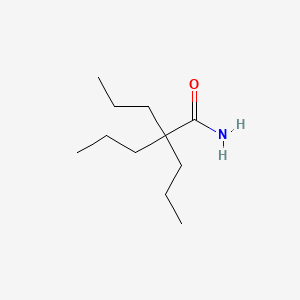

Valdipromide

Cat. No. B1682128

Key on ui cas rn:

52061-73-1

M. Wt: 185.31 g/mol

InChI Key: ACBLZFZDCOGNHD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US03958011

Procedure details

In a flask equipped with a dropping-funnel were placed 480 g. of distilled dioxan followed by 80 g. (0.432 mol) of tri-n-propylacetamide which was dissolved by stirring. For a period of 20 minutes a current of dry hydrochloric acid gas was passed through the dioxan solution at room-temperature, which represented a total of 100 g of hydrochloric acid gas. At the end of this operation, 88 g (0.86 mol) of freshly distilled butyl nitrite was slowly added over a period of 2 hours through the dropping-funnel. The temperature of the reaction medium rose from 31° to 43°C which necessitated cooling in a water-bath. The solution was then maintained for 2 hours at 85°-90°C. The dioxan was distilled off under a reduced pressure of 20 mm. Hg and a pasty residue obtained at room-temperature. This residue was dissolved in 290 g of a 10% aqueous solution of potassium hydroxide. The aqueous layer was decanted out and extracted twice with 75 g of ethyl ether. The potassium solution was acidified with 118 g of a 36% solution of hydrochloric acid (at 10° /20°C) after which the oily phase was decanted out. The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase and the ethereal extracts were placed together. The ethereal solution was washed twice with 100 g of water and dried for 24 hours over 100 g of anhydrous sodium sulphate. The sodium sulphate was then centrifuged out. The ethyl ether was distilled off under atmospheric pressure and the residue recuperated under 7 mm. Hg. The fraction obtained boiled at 126° to 128°C and crystallized rapidly. In this way, 61 g of crude tri-n-propylacetic acid were obtained, which represents a yield of 76%. The crude product was then dissolved by heating in 75 g of ethyl ether. The ethereal solution was filtered while hot and the filtrate left at a temperature of -30°C for 4 hours. The precipitate which formed was centrifuged out and dried in a desiccator under a reduced pressure of 20 mm. Hg for 6 hours. By this means, 46 g of pure tri-n-propylacetic acid were obtained which represents a yield in pure product of 75.4% and a total yield of 57.3% M.P. 67°C

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Six

Yield

76%

Identifiers

|

REACTION_CXSMILES

|

[O:1]1CCOCC1.[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11](N)=[O:12])[CH2:8][CH3:9].Cl.N(OCCCC)=O>[OH-].[K+]>[CH2:7]([C:10]([CH2:17][CH2:18][CH3:19])([CH2:14][CH2:15][CH3:16])[C:11]([OH:1])=[O:12])[CH2:8][CH3:9] |f:4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Two

|

Name

|

|

|

Quantity

|

0.432 mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)C(C(=O)N)(CCC)CCC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1CCOCC1

|

Step Four

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)OCCCC

|

Step Six

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[OH-].[K+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a flask equipped with a dropping-funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose from 31° to 43°C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

necessitated cooling in a water-bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then maintained for 2 hours at 85°-90°C

|

|

Duration

|

2 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The dioxan was distilled off under a reduced pressure of 20 mm. Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a pasty residue obtained at room-temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous layer was decanted out

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted twice with 75 g of ethyl ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was acidified with 118 g of a 36% solution of hydrochloric acid (at 10° /20°C)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was decanted out

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous phase was extracted twice with 75 g of ethyl ether after which the oily phase

|

WASH

|

Type

|

WASH

|

|

Details

|

The ethereal solution was washed twice with 100 g of water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried for 24 hours over 100 g of anhydrous sodium sulphate

|

|

Duration

|

24 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The ethyl ether was distilled off under atmospheric pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The fraction obtained boiled at 126° to 128°C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized rapidly

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)C(C(=O)O)(CCC)CCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 61 g | |

| YIELD: PERCENTYIELD | 76% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |